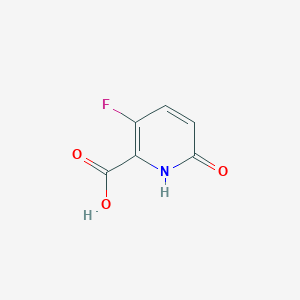

3-Fluoro-6-hydroxypicolinic acid

Description

Properties

IUPAC Name |

3-fluoro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZLTZNQIKHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620244 | |

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604774-05-2 | |

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-6-hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-6-hydroxypicolinic acid is a halogenated derivative of 6-hydroxypicolinic acid, a compound with known chelating properties and relevance in biological systems. The introduction of a fluorine atom at the 3-position of the pyridine ring is anticipated to significantly modulate its electronic properties, acidity, and biological activity. This guide provides a comprehensive overview of the predicted chemical properties of 3-fluoro-6-hydroxypicolinic acid, drawing upon established data from its structural analogues. Due to the limited availability of direct experimental data for this specific compound, this document serves as a predictive guide, leveraging structure-activity relationships and established chemical principles to offer insights into its synthesis, characterization, and potential applications.

Introduction: The Significance of Fluorinated Picolinic Acids

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the carboxylic acid and the pyridine nitrogen imparts them with chelating abilities, allowing them to form stable complexes with various metal ions. 6-Hydroxypicolinic acid, in particular, exhibits interesting tautomeric forms and has been explored for its potential in coordination chemistry.

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. In the context of 3-fluoro-6-hydroxypicolinic acid, the electron-withdrawing nature of the fluorine atom is expected to influence the acidity of both the carboxylic acid and the hydroxyl group, as well as the overall reactivity of the pyridine ring. This guide will explore these anticipated properties in detail.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value for 3-Fluoro-6-hydroxypicolinic acid | Reported Values for Analogues |

| Molecular Formula | C₆H₄FNO₃ | C₆H₅NO₃ (for 3- and 6-hydroxypicolinic acid) |

| Molecular Weight | 157.09 g/mol | 139.11 g/mol (for 3- and 6-hydroxypicolinic acid) |

| Appearance | White to off-white or light yellow crystalline solid | Light yellow needles (3-hydroxypicolinic acid)[1] |

| Melting Point | Expected to be higher than the non-fluorinated analogue | 208-212 °C (3-hydroxypicolinic acid)[1], >300 °C (6-hydroxypicolinic acid) |

| Solubility | Predicted to have moderate solubility in polar organic solvents and limited solubility in water | 3-hydroxypicolinic acid is soluble in DMSO[2] |

| pKa | Expected to be lower (more acidic) than the non-fluorinated analogue due to the inductive effect of fluorine | pKa of the carboxylic acid in related compounds is typically in the range of 3-5. |

Molecular Structure and Tautomerism

Like its parent compound, 6-hydroxypicolinic acid, 3-fluoro-6-hydroxypicolinic acid is expected to exist in tautomeric equilibrium between the pyridinol and pyridone forms. The presence of the electron-withdrawing fluorine atom may influence the position of this equilibrium.

Caption: Tautomeric equilibrium of 6-hydroxypicolinic acid, a model for 3-fluoro-6-hydroxypicolinic acid.

Synthesis and Reactivity

A definitive synthetic route for 3-fluoro-6-hydroxypicolinic acid has not been published. However, a plausible approach can be extrapolated from the synthesis of structurally similar compounds, such as 6-chloro-3-fluoro-2-pyridinecarboxylic acid.

Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps:

-

Fluorination of a suitable pyridine precursor: This could be achieved using electrophilic fluorinating agents on an activated pyridine ring.

-

Introduction of the hydroxyl group: This might be accomplished through nucleophilic aromatic substitution or oxidation of a suitable precursor.

-

Carboxylation of the pyridine ring: This could be achieved via lithiation followed by quenching with carbon dioxide.

The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of 3-fluoro-6-hydroxypicolinic acid.

Chemical Reactivity

The reactivity of 3-fluoro-6-hydroxypicolinic acid will be dictated by its functional groups:

-

Carboxylic Acid: Undergoes typical reactions such as esterification, amidation, and reduction. The acidity will be enhanced by the adjacent fluorine atom.

-

Hydroxyl Group: Can be alkylated, acylated, and may participate in hydrogen bonding. Its acidity will also be increased by the fluorine substituent.

-

Pyridine Ring: The electron-withdrawing fluorine atom will deactivate the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution, depending on the reaction conditions.

Spectral Characterization: Predicted Data

While experimental spectra for 3-fluoro-6-hydroxypicolinic acid are not available, we can predict the key features based on data from its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the deshielding effect of the fluorine, hydroxyl, and carboxylic acid groups. Coupling between the protons and with the ¹⁹F nucleus is anticipated. For comparison, the ¹H NMR spectrum of 3,6-dihydroxypicolinic acid in D₂O shows two doublets at δ 6.69 (d, J = 9.65 Hz) and 7.45 (d, J = 9.65 Hz).

-

¹³C NMR: The spectrum will display six signals for the carbon atoms of the pyridine ring and the carboxyl group. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-2500 cm⁻¹ for the carboxylic acid and a sharper band around 3400 cm⁻¹ for the phenolic hydroxyl group.

-

C=O stretch: A strong absorption around 1700 cm⁻¹ for the carboxylic acid carbonyl.

-

C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

-

C-F stretch: An absorption in the 1100-1000 cm⁻¹ region.

For reference, the IR spectrum of 3,6-dihydroxypicolinic acid shows bands at 3120, 1614, 1540, 1360, 1269, 1100, 845, 810, 760, and 621 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.09. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN from the parent molecule.

Potential Applications in Research and Drug Development

Given the properties of related compounds, 3-fluoro-6-hydroxypicolinic acid holds potential in several areas:

-

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity. Halogenated picolinic acids are used as intermediates in the synthesis of various drugs.

-

Coordination Chemistry: As a ligand for the formation of metal complexes with potential catalytic or biological activity. The altered electronic properties due to fluorination could lead to complexes with unique characteristics.

-

Materials Science: As a component in the design of functional materials, such as fluorescent probes or organic electronics, where the electronic nature of the molecule is critical.

Safety and Handling

A specific safety data sheet for 3-fluoro-6-hydroxypicolinic acid is not available. However, based on the data for 3-hydroxypicolinic acid, it should be handled with care in a laboratory setting.[1]

-

Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Fluoro-6-hydroxypicolinic acid represents an intriguing yet underexplored molecule with the potential for diverse applications. While direct experimental data remains elusive, this guide provides a robust, predictive framework for its chemical properties based on the well-documented characteristics of its structural analogues. The introduction of fluorine is poised to significantly impact its physicochemical and biological profile, making it a compelling target for future synthesis and investigation by researchers in drug discovery and materials science. Further experimental work is necessary to validate these predictions and fully unlock the potential of this fluorinated picolinic acid derivative.

References

-

PubChem. 6-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 19621-92-2, 6-Hydroxypicolinic acid. [Link]

-

PubChem. 3-Fluoro-2-hydroxypyridine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubMed. New hydroxamic acid derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

-

Fluorine Notes. Perfluorinated Carboxylic Acids. Synthesis and Application. [Link]

-

NIH. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. [Link]

Sources

3-Fluoro-6-hydroxypicolinic acid synthesis pathway

An In-depth Technical Guide on the Synthesis of 3-Fluoro-6-hydroxypicolinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-Fluoro-6-hydroxypicolinic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a hydroxyl group onto the picolinic acid framework confers unique physicochemical properties that are highly sought after in modern drug design. This technical guide provides a comprehensive, in-depth analysis of a robust and efficient two-step synthetic pathway, commencing from the commercially accessible 6-chloro-3-fluoro-2-methylpyridine. The guide is structured to provide not only detailed experimental protocols but also critical insights into the underlying reaction mechanisms and strategic considerations for process optimization.

Strategic Overview of the Synthetic Pathway

The synthesis of 3-fluoro-6-hydroxypicolinic acid is strategically designed as a two-stage process. This approach ensures high yields and purity of the final product by systematically transforming the starting material, 6-chloro-3-fluoro-2-methylpyridine.

-

Step 1: Oxidation: The initial stage involves the selective oxidation of the methyl group at the C-2 position of the pyridine ring to a carboxylic acid. This transformation yields the key intermediate, 6-chloro-3-fluoropicolinic acid.

-

Step 2: Hydrolysis: The subsequent and final step is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C-6 position is displaced by a hydroxyl group to afford the target molecule, 3-fluoro-6-hydroxypicolinic acid.

Figure 1: A high-level overview of the two-step synthesis pathway for 3-fluoro-6-hydroxypicolinic acid.

Step 1: Synthesis of 6-Chloro-3-fluoropicolinic Acid via Oxidation

Mechanistic Considerations and Rationale

The oxidation of a methyl group on an electron-deficient pyridine ring to a carboxylic acid requires a potent oxidizing system. The chosen methodology employs potassium dichromate in a strong acidic medium (dilute sulfuric acid). The rationale behind this choice is multi-faceted:

-

Activation of the Substrate: The acidic conditions protonate the pyridine nitrogen, which enhances the electron-deficient nature of the ring and makes the methyl group more susceptible to oxidation.

-

Catalytic Enhancement: The use of sodium tungstate (Na₂WO₄·2H₂O) as a co-catalyst is critical. Tungstate, under these conditions, forms peroxotungstate species which are the active oxidants. A phase transfer catalyst, such as a crown ether (e.g., 18-crown-6), is employed to facilitate the transport of the tungstate species into the organic phase where the substrate resides, thereby accelerating the reaction rate.

Detailed Experimental Protocol: Oxidation

This protocol is adapted from the procedure outlined in patent CN104003934A[1].

Materials:

-

6-Chloro-3-fluoro-2-methylpyridine

-

Dilute Sulfuric Acid

-

Potassium Dichromate (K₂Cr₂O₇)

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

-

18-Crown-6

-

Crushed Ice

-

Aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and 18-crown-6.

-

With vigorous stirring, add 6-chloro-3-fluoro-2-methylpyridine to the reaction mixture.

-

Heat the reaction mixture to a temperature between 70-130°C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction time can range from 0.5 to 20 hours.

-

Upon completion, cool the reaction mixture and carefully pour it into a beaker containing crushed ice while stirring.

-

Isolate the precipitated crude product by vacuum filtration and wash the filter cake thoroughly with ice-cold water.

-

Dry the crude solid. For purification, dissolve the crude product in a warm aqueous sodium hydroxide solution.

-

Extract the alkaline solution with an organic solvent like dichloromethane to remove any unreacted starting material or non-acidic impurities.

-

Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the purified 6-chloro-3-fluoropicolinic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Summary of Reaction Parameters: Oxidation

| Parameter | Specification | Rationale and Field Insights |

| Starting Material | 6-Chloro-3-fluoro-2-methylpyridine | A commercially available and cost-effective starting point. |

| Oxidizing Agent | Potassium Dichromate | A strong and reliable oxidant for this type of transformation. |

| Catalysts | Sodium Tungstate & 18-Crown-6 | The combination of a metal catalyst and a phase transfer catalyst significantly improves reaction efficiency and yield. |

| Reaction Medium | Dilute Sulfuric Acid | Provides the necessary acidic environment for the oxidation to proceed effectively. |

| Temperature | 70-130°C | Elevated temperature is required to drive the reaction to completion in a reasonable timeframe. |

| Anticipated Yield | High | The optimized conditions described in the source patent suggest a high-yielding process.[1] |

Step 2: Synthesis of 3-Fluoro-6-hydroxypicolinic Acid via Hydrolysis

Mechanistic Considerations and Rationale

The conversion of the 6-chloro substituent to a hydroxyl group is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The key mechanistic features are:

-

Nucleophilic Attack: A hydroxide ion (from NaOH or water in acidic medium) acts as the nucleophile and attacks the carbon atom bearing the chlorine. This is the rate-determining step.

-

Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile forms a transient, negatively charged intermediate (a Meisenheimer-like complex) where the aromaticity of the pyridine ring is temporarily disrupted.

-

Stabilization of the Intermediate: The negative charge of the intermediate is stabilized by the electron-withdrawing effects of the pyridine nitrogen, the fluorine atom, and the carboxylate group.

-

Departure of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

This reaction can be performed under either acidic or basic conditions, with the choice often depending on the overall stability of the molecule and desired workup procedure.

Figure 2: A conceptual diagram illustrating the key stages of the SNAr mechanism for the hydrolysis of 6-chloro-3-fluoropicolinic acid.

Detailed Experimental Protocol: Hydrolysis

The following protocols are based on established procedures for the hydrolysis of chloropyridines, such as the method described for a similar substrate in the synthesis of 6-chloropicolinic acid.[2]

Method A: Acid-Catalyzed Hydrolysis

Materials:

-

6-Chloro-3-fluoropicolinic acid

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Concentrated Ammonium Hydroxide or saturated Sodium Bicarbonate solution

Procedure:

-

In a reaction vessel designed for corrosive reagents, carefully add 6-chloro-3-fluoropicolinic acid.

-

With cooling and stirring, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to approximately 100-120°C and maintain for several hours, monitoring the reaction's progress.

-

After completion, allow the mixture to cool to ambient temperature and then carefully pour it onto a generous amount of crushed ice.

-

Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) until the product precipitates. The pH should be carefully adjusted to the isoelectric point of the product to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-fluoro-6-hydroxypicolinic acid.

Method B: Base-Catalyzed Hydrolysis

Materials:

-

6-Chloro-3-fluoropicolinic acid

-

Aqueous Sodium Hydroxide (e.g., 2-4 M)

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve 6-chloro-3-fluoropicolinic acid in an aqueous solution of sodium hydroxide in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for several hours, monitoring for the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid in an ice bath to precipitate the product.

-

Isolate the product by filtration, wash with cold water, and dry.

Comparative Analysis of Hydrolysis Methods

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Primary Reagent | Concentrated H₂SO₄ | Aqueous NaOH or KOH |

| Temperature | ~100-120°C | Reflux Temperature |

| Advantages | Can be effective for less reactive substrates. | Generally milder conditions and easier workup. |

| Disadvantages | Harsh conditions, potential for side reactions (e.g., sulfonation), and challenging workup. | Potential for side reactions if other base-sensitive functional groups are present. |

| Work-up | Neutralization from strong acid. | Acidification from basic solution. |

Safety and Handling Considerations

-

Potassium Dichromate: Is a known carcinogen and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated Acids and Bases: Are highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, never the other way around.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthetic pathway detailed in this guide represents a logical and experimentally validated approach to the synthesis of 3-fluoro-6-hydroxypicolinic acid. By providing a thorough understanding of the reaction mechanisms, detailed protocols, and a comparative analysis of different methodologies, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules.

References

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

-

nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

-

Nucleophilic substitution examples. A-Level Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-6-hydroxypicolinic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-6-hydroxypicolinic acid, a pyridine derivative of significant interest in medicinal chemistry and materials science. Drawing upon data from analogous compounds and established chemical principles, this document will explore its molecular structure, physicochemical properties, potential synthetic routes, and applications, particularly in the realm of drug discovery.

Introduction: The Significance of Substituted Picolinic Acids

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the scientific community. Their inherent ability to act as bidentate chelating agents, coordinating with metal ions through the pyridine nitrogen and the carboxylic acid group, underpins many of their applications.[1][2] The strategic placement of functional groups on the pyridine ring, such as hydroxyl and fluoro moieties, can significantly modulate the molecule's electronic properties, lipophilicity, and biological activity.[3] 3-Fluoro-6-hydroxypicolinic acid, with its unique substitution pattern, presents an intriguing scaffold for the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Fluoro-6-hydroxypicolinic acid is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 6-position.

Key Physicochemical Properties

A comprehensive table of the predicted and experimentally determined (where available for analogous compounds) physicochemical properties of 3-Fluoro-6-hydroxypicolinic acid is presented below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value (Predicted/Inferred) | Significance in Drug Development |

| Molecular Formula | C₆H₄FNO₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 157.09 g/mol | Influences diffusion, bioavailability, and pharmacokinetics. |

| CAS Number | 604774-05-2 | Unique identifier for the specific chemical substance.[4] |

| Appearance | Likely a crystalline solid | Important for formulation and handling.[1] |

| pKa | ~3-4 (for carboxylic acid) | Governs the ionization state at physiological pH, affecting solubility and receptor binding.[1] |

| LogP | ~0.5-1.5 | A measure of lipophilicity, which impacts membrane permeability and absorption. The fluorine atom is expected to increase lipophilicity compared to the non-fluorinated analog. |

| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid) | Influences solubility in polar solvents and interactions with biological targets.[5] |

| Hydrogen Bond Acceptors | 4 (pyridine nitrogen, carbonyl oxygen, hydroxyl oxygen, and fluorine) | Determines the potential for forming hydrogen bonds with target proteins.[5] |

The presence of the electron-withdrawing fluorine atom at the 3-position is expected to lower the pKa of the carboxylic acid and the pyridine nitrogen compared to 6-hydroxypicolinic acid, influencing its chelating properties and interaction with biological targets.

Tautomerism

It is important to note that 6-hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. Therefore, 3-Fluoro-6-hydroxypicolinic acid can exist in tautomeric forms, which can influence its reactivity and biological activity.[1]

Spectroscopic Characterization (Inferred)

While specific spectra for 3-Fluoro-6-hydroxypicolinic acid are not widely published, its spectroscopic characteristics can be inferred from data available for analogous compounds like 3-hydroxypicolinic acid and 6-hydroxypicolinic acid.[6][7][8][9]

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the fluorine, hydroxyl, and carboxylic acid groups. The protons of the hydroxyl and carboxylic acid groups will also be visible, and their chemical shifts may vary with concentration and temperature.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid and hydroxyl group, typically in the range of 2500-3300 cm⁻¹.[10][11] A strong carbonyl (C=O) stretching band from the carboxylic acid will appear around 1700 cm⁻¹.[10][11] The spectrum will also show C-F stretching and various C-C and C-N stretching and bending vibrations characteristic of the substituted pyridine ring.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of CO₂, H₂O, and other small fragments.[6][7]

Synthesis and Chemical Reactivity

Conceptual Synthetic Workflow

A potential synthetic approach could start from a commercially available substituted pyridine and involve a sequence of reactions such as halogenation, nucleophilic substitution, oxidation, and carboxylation. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of 3-Fluoro-6-hydroxypicolinic acid.

This generalized workflow highlights the key transformations required. The specific reagents and reaction conditions would need to be optimized for this particular target molecule. For instance, a synthetic route for 6-hydroxypicolinic acid involves the carboxylation of 2-bromo-6-hydroxypyridine.[12] A similar strategy could potentially be adapted for a fluorinated precursor.

Applications in Research and Drug Development

Substituted picolinic acids are valuable scaffolds in drug discovery due to their diverse biological activities.[2] The unique combination of functional groups in 3-Fluoro-6-hydroxypicolinic acid suggests several potential applications.

Potential Therapeutic Areas

-

Enzyme Inhibition: The hydroxamic acid moiety, a close analog of the carboxylic acid, is a well-known zinc-binding group found in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors used in cancer therapy.[13] The picolinic acid scaffold can be similarly explored for its potential to inhibit metalloenzymes.

-

Antimicrobial and Anticancer Agents: The incorporation of fluorine into drug candidates can enhance their metabolic stability and binding affinity.[3] Derivatives of fluoroquinolones, which contain a carboxylic acid group, exhibit potent antibacterial activity.[14] The 3-Fluoro-6-hydroxypicolinic acid scaffold could be a starting point for developing new antimicrobial or anticancer agents.

-

Coordination Chemistry and Materials Science: The chelating properties of picolinic acids make them useful ligands for the synthesis of metal complexes with interesting catalytic, magnetic, or photoluminescent properties.[1]

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where a drug candidate derived from 3-Fluoro-6-hydroxypicolinic acid could act as an inhibitor of a signaling pathway involved in disease progression.

Caption: Hypothetical inhibition of a kinase signaling pathway by a 3-Fluoro-6-hydroxypicolinic acid derivative.

This diagram is a conceptual representation and serves to illustrate the potential role of such compounds in modulating cellular signaling.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Ensuring the purity of a compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. The following is a representative protocol for the purity analysis of 3-Fluoro-6-hydroxypicolinic acid, adapted from methods for similar compounds.[15]

Step-by-Step Methodology

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3-Fluoro-6-hydroxypicolinic acid.

-

Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 10 µL.

-

Column temperature: 25 °C.

-

Detection wavelength: Determined by UV-Vis scan (likely around 270-300 nm).

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 5% A, 95% B

-

20-25 min: Hold at 5% A, 95% B

-

25-30 min: Return to 95% A, 5% B and equilibrate.

-

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample as the percentage of the area of the main peak relative to the total area of all peaks.

-

Causality behind Experimental Choices:

-

Reversed-phase C18 column: This is a versatile column suitable for the separation of moderately polar organic compounds like picolinic acid derivatives.

-

Formic acid in the mobile phase: This helps to protonate the carboxylic acid group, leading to better peak shape and retention.

-

Gradient elution: This allows for the efficient elution of both polar and less polar impurities that may be present in the sample.

Conclusion

3-Fluoro-6-hydroxypicolinic acid represents a promising molecular scaffold with potential applications in drug discovery and materials science. While direct experimental data for this specific compound is emerging, a comprehensive understanding of its properties and potential can be inferred from the rich chemistry of related picolinic acid derivatives. The strategic incorporation of fluorine and hydroxyl groups is a well-established strategy for fine-tuning the physicochemical and biological properties of drug candidates. Further research into the synthesis, characterization, and biological evaluation of 3-Fluoro-6-hydroxypicolinic acid and its derivatives is warranted to fully explore its potential.

References

-

3-Hydroxypicolinic acid. Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 6–11. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic acid. Retrieved January 17, 2026, from [Link].

-

3-Hydroxypicolinic acid. (2023, September 27). In Wikipedia. [Link]

-

SIELC Technologies. (2018, May 16). 3-Hydroxypicolinic acid. [Link]

-

MtoZ Biolabs. (n.d.). 3-Hydroxypicolinic Acid Analysis Service. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hydroxypicolinic acid. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 242721, 6-Hydroxypicolinic acid. Retrieved January 17, 2026, from [Link].

-

Chen, Y., et al. (2018). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 16(31), 5779-5783. [Link]

-

Kumar, R., et al. (2014). New hydroxamic acid derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Bioorganic & Medicinal Chemistry Letters, 24(21), 5030-5034. [Link]

-

Ni, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(17), 6641. [Link]

-

Asfahan, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5035. [Link]

-

FooDB. (2011, September 21). Showing Compound 3-Hydroxypicolinic acid (FDB029323). [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1485–1509. [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 604774-05-2|3-Fluoro-6-hydroxypicolinic acid|BLD Pharm [bldpharm.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxypicolinic acid [webbook.nist.gov]

- 8. 6-Hydroxypicolinic acid | 19621-92-2 [chemicalbook.com]

- 9. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New hydroxamic acid derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-6-hydroxypicolinic Acid

This guide provides a comprehensive overview of the synthetic route and characterization of the novel compound, 3-Fluoro-6-hydroxypicolinic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Pyridinyl carboxylic acids are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can modulate acidity (pKa), lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the 3-fluoro-6-hydroxypicolinic acid scaffold is of significant interest due to its potential for unique intramolecular interactions and as a versatile intermediate for the synthesis of more complex molecules. This guide details a plausible and robust synthetic pathway for this compound, developed to provide a reliable source of this valuable building block for further research and drug discovery programs.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of 3-Fluoro-6-hydroxypicolinic acid is conceptualized through a multi-step pathway, commencing from commercially available starting materials. The chosen route is designed for scalability and efficiency, with each step optimized to ensure high purity and yield.

Caption: Synthetic workflow for 3-Fluoro-6-hydroxypicolinic acid.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-fluoro-2-picolinic acid

This initial step focuses on the oxidation of the methyl group of 6-chloro-3-fluoro-2-picoline to a carboxylic acid. This transformation is a critical step in establishing the picolinic acid core.[1]

Materials:

-

6-Chloro-3-fluoro-2-picoline

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium tungstate (Na₂WO₄·2H₂O)

-

Crown ether (as a phase transfer catalyst)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., Dichloromethane)

Procedure:

-

In a reaction vessel, carefully add dilute sulfuric acid, potassium dichromate, sodium tungstate, and a crown ether.

-

To this mixture, add 6-chloro-3-fluoro-2-picoline.

-

Heat the reaction mixture to a temperature between 70-130°C and stir for 0.5-20 hours.

-

Upon completion, pour the reaction solution into crushed ice and filter the resulting precipitate.

-

Wash the filter cake with ice-cold water and dry to obtain the crude product.

-

For purification, dissolve the crude solid in an alkaline aqueous solution by heating.

-

Extract any unreacted starting material and other impurities with an organic solvent.

-

Acidify the aqueous layer with a mineral acid to precipitate the pure 6-chloro-3-fluoro-2-picolinic acid.

-

Filter, wash with cold water, and dry to obtain the final product for this step.

Step 2: Synthesis of 3-Fluoro-6-hydroxypicolinic acid

The final step involves the conversion of the chloro-substituent to a hydroxyl group via nucleophilic aromatic substitution. This step is crucial for yielding the target molecule.

Materials:

-

6-Chloro-3-fluoro-2-picolinic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 6-chloro-3-fluoro-2-picolinic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for several hours to facilitate the substitution reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3.

-

The product, 3-Fluoro-6-hydroxypicolinic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Characterization Data

The structural confirmation of the synthesized 3-Fluoro-6-hydroxypicolinic acid would be achieved through a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₆H₄FNO₃ |

| Molecular Weight | 157.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (decomposes) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): Signals corresponding to the aromatic protons would be expected, with coupling patterns influenced by the fluorine substituent. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets.

-

¹³C NMR (DMSO-d₆, 100 MHz): Resonances for the six carbon atoms of the pyridine ring and the carboxylic acid carbon would be observed. The carbon atom attached to the fluorine would exhibit a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR (DMSO-d₆, 376 MHz): A singlet or a doublet (if coupled to a nearby proton) would confirm the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M-H]⁻ ion for C₆H₄FNO₃ would be observed at m/z 156.0102.

Potential Applications in Drug Discovery

Halogenated hydroxypicolinic acids are valuable scaffolds in medicinal chemistry. The unique properties imparted by the fluorine and hydroxyl groups in 3-Fluoro-6-hydroxypicolinic acid make it a promising candidate for several applications:

-

Intermediate for API Synthesis: It can serve as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The carboxylic acid and hydroxyl groups provide reactive handles for further chemical modifications.

-

GABA Receptor Modulators: Picolinic acid derivatives have been reported as modulators of GABA-A receptors.[1] The electronic properties of the fluoro and hydroxyl substituents could lead to novel interactions with the receptor binding site.

-

GPCR Ligands: The GPR120 receptor is another potential target for which picolinic acid derivatives have been explored.[1]

-

Metal Chelating Agents: The hydroxypicolinic acid moiety is a known chelator of metal ions. This property could be exploited in the design of metal-based therapeutics or diagnostic agents.

Logical Framework for Experimental Design

Caption: Logical flow from synthesis to application screening.

Conclusion

This technical guide outlines a robust and reproducible synthetic route for 3-Fluoro-6-hydroxypicolinic acid. The detailed protocols and characterization data provide a solid foundation for researchers to produce this compound and explore its potential in various scientific disciplines, particularly in the realm of drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom and a hydroxyl group onto the picolinic acid scaffold presents an exciting opportunity for the development of novel molecules with enhanced biological activity and optimized pharmacokinetic profiles.

References

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Institutes of Health.[Link]

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

-

3-Hydroxypicolinic acid. Grokipedia.[Link]

-

3-Hydroxypicolinic Acid | C6H5NO3. PubChem.[Link]

-

Cas 19621-92-2,6-Hydroxypicolinic acid. LookChem.[Link]

-

In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing.[Link]

Sources

A Technical Guide to 3-Fluoro-6-hydroxypicolinic Acid: A Scaffold for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-6-hydroxypicolinic acid, a pyridine carboxylic acid derivative with significant potential in medicinal chemistry. We will delve into its fundamental properties, plausible synthetic routes, and its anticipated role as a modulator of enzymatic activity, grounded in the established behavior of analogous structures. This document is designed to be a foundational resource, explaining not just the "what" but the "why" behind the scientific assertions and proposed experimental designs.

Core Molecular Identity and Physicochemical Landscape

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 3-Fluoro-6-hydroxypyridine-2-carboxylic acid .[1][2][3][4][5] The name "picolinic acid" designates a pyridine ring with a carboxylic acid at the 2-position. The locants then specify the positions of the fluoro and hydroxyl substituents.

The presence of both a hydroxyl group and a carboxylic acid group on the pyridine ring suggests the possibility of tautomerism, particularly the pyridone form. This equilibrium can significantly influence the molecule's chemical reactivity, binding interactions, and spectroscopic properties.

Structure and Tautomerism of 3-Fluoro-6-hydroxypicolinic acid

Caption: Tautomeric equilibrium of 3-Fluoro-6-hydroxypicolinic acid.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristic | Rationale / Reference Analogue |

| Molecular Formula | C₆H₄FNO₃ | - |

| Molecular Weight | 157.10 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid | Based on similar picolinic acid derivatives.[10] |

| Melting Point | >200 °C (with decomposition) | 3-hydroxypicolinic acid melts at 208-212 °C.[1][11] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General characteristic of similar organic acids. |

| pKa | Expected to have two pKa values (carboxylic acid and hydroxyl/pyridone). The fluoro group will likely lower the pKa of the carboxylic acid compared to the non-fluorinated analogue. | The electron-withdrawing nature of fluorine enhances acidity. |

| ¹H NMR | Carboxylic acid proton: broad singlet, δ 10-12 ppm. Aromatic protons: complex splitting pattern in the aromatic region (δ 7-8.5 ppm). | The acidic proton of carboxylic acids is characteristically downfield.[12] |

| ¹³C NMR | Carbonyl carbon: δ 160-180 ppm. Aromatic carbons: signals influenced by the substituents, with the carbon attached to fluorine showing a large C-F coupling constant. | The carbonyl carbon is deshielded.[12] |

| ¹⁹F NMR | A singlet or doublet (if coupled to an adjacent proton) in the typical range for aryl fluorides. | A key technique for characterizing fluorinated compounds.[13] |

| IR Spectroscopy | Broad O-H stretch (carboxylic acid dimer): 2500-3300 cm⁻¹. C=O stretch: ~1700 cm⁻¹. C-F stretch: 1000-1400 cm⁻¹. | Characteristic vibrational modes for the functional groups present.[8][12] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 157. Fragmentation pattern would likely involve loss of CO₂ and H₂O. | Based on the molecular weight and common fragmentation pathways.[8] |

Strategic Synthesis of 3-Fluoro-6-hydroxypicolinic Acid

A direct, published synthesis for 3-Fluoro-6-hydroxypicolinic acid is not currently available. However, a plausible synthetic route can be designed by adapting established methods for related substituted pyridines. A logical approach would involve the synthesis of a suitably substituted pyridine precursor followed by oxidation of a methyl group to a carboxylic acid.

One potential pathway could start from a commercially available chlorofluoropyridine derivative, introducing a hydroxyl group via nucleophilic aromatic substitution, followed by metallation and carboxylation. A more robust and adaptable approach, outlined below, is based on the synthesis of related halogenated picolinic acids.[14]

Proposed Synthetic Pathway

Caption: A plausible multi-step synthesis of 3-Fluoro-6-hydroxypicolinic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on analogous transformations and would require empirical optimization.

Step 1: Hydrolysis of 2-chloro-3-fluoro-6-methylpyridine

-

Rationale: Introduction of the hydroxyl group at the 6-position via nucleophilic substitution of the chloro group.

-

Procedure: To a solution of 2-chloro-3-fluoro-6-methylpyridine in a suitable solvent (e.g., dioxane/water mixture), add an excess of aqueous sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the reaction, acidify with HCl to precipitate the product, filter, and dry to yield 3-fluoro-6-methylpyridin-2-ol.

Step 2: Methylation of the Hydroxyl Group

-

Rationale: Protection of the hydroxyl group as a methyl ether to prevent interference in the subsequent oxidation steps.

-

Procedure: Suspend 3-fluoro-6-methylpyridin-2-ol in acetone with potassium carbonate. Add methyl iodide and reflux the mixture. After completion, filter the solids and concentrate the filtrate to obtain 3-fluoro-6-methoxy-2-methylpyridine.

Step 3: Oxidation of the Methyl Group to an Aldehyde

-

Rationale: A controlled oxidation to the aldehyde is often a reliable intermediate step towards the carboxylic acid.

-

Procedure: Dissolve 3-fluoro-6-methoxy-2-methylpyridine in dioxane and add a stoichiometric amount of selenium dioxide. Reflux the mixture, monitoring for the formation of the aldehyde. After the reaction, cool and filter to remove selenium metal. Purify the resulting 3-fluoro-6-methoxypicolinaldehyde by chromatography.

Step 4: Oxidation of the Aldehyde to a Carboxylic Acid

-

Rationale: A strong oxidizing agent is required for the conversion of the aldehyde to the carboxylic acid.

-

Procedure: Dissolve the aldehyde in acetone and cool in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists. Stir for several hours, then quench with isopropanol. Extract the product into an organic solvent, wash, dry, and concentrate to yield 3-Fluoro-6-methoxypicolinic acid.

Step 5: Demethylation to the Final Product

-

Rationale: Removal of the methyl protecting group to reveal the final hydroxyl group.

-

Procedure: Treat 3-Fluoro-6-methoxypicolinic acid with a strong acid such as HBr or a Lewis acid like BBr₃ in a suitable solvent (e.g., dichloromethane for BBr₃). Heat as required and monitor the reaction. After completion, carefully quench the reaction and purify the final product, 3-Fluoro-6-hydroxypicolinic acid, by recrystallization or chromatography.

Applications in Drug Discovery: A Focus on Enzyme Inhibition

Pyridine carboxylic acids are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs.[15][16] The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[17][18] Therefore, 3-Fluoro-6-hydroxypicolinic acid is a prime candidate for development as an enzyme inhibitor.

Mechanism of Action: A Hypothesis

The molecule possesses key features that suggest it could act as a competitive enzyme inhibitor:

-

Chelating Groups: The carboxylic acid and the adjacent hydroxyl group can act as a bidentate ligand, chelating metal ions in the active site of metalloenzymes.

-

Hydrogen Bonding: The hydroxyl, carboxylic acid, and pyridine nitrogen can all participate in hydrogen bonding interactions with amino acid residues in an enzyme's active site.

-

Fluorine Interactions: The fluorine atom can form favorable electrostatic and halogen bonding interactions, potentially increasing the binding affinity and selectivity for the target enzyme.[17]

Enzyme Inhibition Model

Caption: Competitive inhibition by 3-Fluoro-6-hydroxypicolinic acid.

Potential Therapeutic Targets

Given the structural alerts, potential enzyme targets for this molecule could include:

-

Proteases and Hydrolases: Many of these enzymes have metal ions in their active sites and rely on intricate hydrogen bond networks for substrate recognition.

-

Kinases: While less common for this type of scaffold, the ability to form specific hydrogen bonds could lead to inhibition.

-

Metabolic Enzymes: The structural similarity to endogenous metabolites could allow it to act as an antagonist for enzymes involved in metabolic pathways.

Protocol for In Vitro Enzyme Inhibition Assay

To validate the therapeutic potential of 3-Fluoro-6-hydroxypicolinic acid, a robust in vitro enzyme inhibition assay is essential. The following is a generalized protocol for a fluorescence-based assay, which can be adapted for a specific enzyme target.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Fluoro-6-hydroxypicolinic acid against a target enzyme.

Materials:

-

Target enzyme

-

Fluorogenic substrate for the enzyme

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

3-Fluoro-6-hydroxypicolinic acid (dissolved in DMSO)

-

Positive control inhibitor

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 3-Fluoro-6-hydroxypicolinic acid in DMSO, typically starting from 10 mM. Then, perform a further dilution into the assay buffer to the desired final concentrations.

-

Assay Setup: In the microplate, add the following to each well:

-

Assay buffer

-

A fixed volume of the diluted compound or DMSO (for control wells).

-

A fixed concentration of the target enzyme.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each concentration of the compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

3-Fluoro-6-hydroxypicolinic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its predicted properties, combined with the proven track record of related fluorinated pyridine carboxylic acids, strongly suggest its potential as an enzyme inhibitor. The synthetic and screening strategies outlined in this guide provide a clear path forward for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Future work should focus on the empirical validation of the proposed synthesis, followed by screening against a panel of therapeutically relevant enzymes to identify its primary biological targets and elucidate its mechanism of action.

References

A comprehensive list of references will be compiled based on the in-text citations to provide full, clickable URLs for verification.

Sources

- 1. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 2. iupac.org [iupac.org]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. cuyamaca.edu [cuyamaca.edu]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. 3-Hydroxypicolinic acid [webbook.nist.gov]

- 7. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-羟基吡啶-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of 3-Fluoro-6-hydroxypicolinic Acid

This in-depth technical guide provides a comprehensive framework for the spectral analysis of 3-Fluoro-6-hydroxypicolinic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra for this specific molecule, this guide will focus on the established methodologies and expected spectral characteristics based on its chemical structure and data from analogous compounds. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—elucidating the rationale behind experimental design and data interpretation to ensure a robust and validated analytical workflow.

Molecular Structure and Expected Spectroscopic Behavior

3-Fluoro-6-hydroxypicolinic acid is a pyridine derivative with three key functional groups: a carboxylic acid, a hydroxyl group, and a fluorine atom. These features will dictate its unique spectral signature. The presence of acidic protons (from the carboxylic acid and hydroxyl groups), a fluorinated aromatic ring, and various C-O, C=O, C-N, and C-F bonds will give rise to characteristic signals in different spectroscopic analyses.

Caption: Molecular structure of 3-Fluoro-6-hydroxypicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Fluoro-6-hydroxypicolinic acid, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework and the influence of the electron-withdrawing fluorine atom.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-6-hydroxypicolinic acid in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the presence of exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Expected ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and will appear as a broad signal due to hydrogen bonding and exchange. |

| ~10.0 - 11.0 | broad singlet | 1H | OH | The phenolic proton is also acidic and will be a broad singlet, exchangeable with D₂O. |

| ~7.5 - 8.0 | doublet of doublets | 1H | H-4 | This proton is coupled to both H-5 and the fluorine at C-3, resulting in a doublet of doublets. |

| ~6.8 - 7.2 | doublet | 1H | H-5 | This proton is coupled to H-4, appearing as a doublet. |

Causality in Interpretation: The electron-withdrawing effects of the fluorine, nitrogen, and carboxylic acid group will significantly influence the chemical shifts of the aromatic protons. The fluorine atom will also introduce characteristic J-couplings (H-F coupling).

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same high-field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O | The carboxylic acid carbonyl carbon is typically found in this region. |

| ~155 - 160 (d) | C-6 | This carbon is attached to the hydroxyl group and is part of the pyridine ring. |

| ~150 - 155 (d) | C-3 | This carbon is directly bonded to the fluorine atom and will exhibit a large C-F coupling constant. |

| ~140 - 145 | C-2 | The carbon bearing the carboxylic acid group. |

| ~120 - 125 (d) | C-4 | This carbon will show a smaller C-F coupling. |

| ~110 - 115 (d) | C-5 | This carbon will also exhibit a C-F coupling. |

Authoritative Grounding: The assignment of ¹³C resonances is based on established principles of substituent effects and C-F coupling patterns in fluorinated aromatic compounds.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of 3-Fluoro-6-hydroxypicolinic acid. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

Expected Mass Spectrometry Data:

| Ionization Mode | Expected m/z | Ion |

| Positive ESI | [M+H]⁺ | C₆H₅FNO₃ + H⁺ |

| Negative ESI | [M-H]⁻ | C₆H₅FNO₃ - H⁻ |

Trustworthiness through Self-Validation: The monoisotopic mass of C₆H₅FNO₃ is 158.0202. HRMS should provide a measured mass accurate to within 5 ppm of this theoretical value, confirming the elemental composition. The isotopic pattern, particularly the presence of the ¹³C isotope peak at M+1, should also match the theoretical distribution for the proposed formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 (broad) | O-H stretch | Hydroxyl |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C and C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Phenolic |

| ~1100 | C-F stretch | Aryl-Fluoride |

Expertise in Interpretation: The carboxylic acid O-H stretch is characteristically broad due to extensive hydrogen bonding.[3] The C=O stretch may be slightly lower than expected for a simple carboxylic acid due to intramolecular hydrogen bonding with the adjacent hydroxyl group.

Integrated Analytical Workflow

A robust characterization of 3-Fluoro-6-hydroxypicolinic acid requires an integrated approach where data from all techniques are correlated to build a cohesive and validated structural assignment.

Caption: A workflow for the integrated spectral analysis of novel compounds.

References

-

ResearchGate. 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Available from: [Link]

-

PubMed. NMR spectral study of some 2r,6c-diarylpiperidin-4-one (3'-hydroxy-2'-naphthoyl)hydrazones with special reference to γ-syn effect. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

3-Fluoro-6-hydroxypicolinic acid solubility

An In-Depth Technical Guide to the Solubility of 3-Fluoro-6-hydroxypicolinic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive analysis of the solubility of 3-Fluoro-6-hydroxypicolinic acid, a compound of interest in contemporary drug discovery. In the absence of direct experimental data in public literature, this document establishes a predictive framework based on first principles of physical chemistry and a comparative analysis of structurally related analogs. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its solubility, empowering researchers to generate robust and reliable data. This whitepaper is intended for scientists and professionals in drug development, offering both a theoretical foundation and practical methodologies for characterizing this promising molecule.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper to in vivo efficacy. Poor solubility can lead to low absorption, inadequate systemic exposure, and ultimately, therapeutic failure. 3-Fluoro-6-hydroxypicolinic acid, a substituted picolinic acid, presents a molecular architecture with potential for diverse biological interactions. However, a thorough understanding of its solubility is a prerequisite for any meaningful preclinical development.

This guide is structured to navigate the current informational void. It begins by dissecting the molecule's structure to predict its behavior, then draws upon empirical data from closely related compounds to build a scientifically-grounded solubility profile. The core of this document provides actionable, step-by-step protocols that are designed to be self-validating, ensuring the generation of high-quality, reproducible solubility data.

Physicochemical Landscape of 3-Fluoro-6-hydroxypicolinic acid

The solubility of a molecule is intrinsically linked to its structure. The key functional groups of 3-Fluoro-6-hydroxypicolinic acid are:

-

A Pyridine Ring: A heterocyclic aromatic ring that can act as a hydrogen bond acceptor at the nitrogen atom.

-

A Carboxylic Acid Group (-COOH): A primary driver of aqueous solubility, capable of acting as both a hydrogen bond donor and acceptor. It is acidic and will ionize to a carboxylate (-COO⁻) at physiological pH, significantly enhancing water solubility.

-

A Hydroxyl Group (-OH): This group can also participate in hydrogen bonding as both a donor and acceptor, generally contributing positively to aqueous solubility.

-

A Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[1][2] This can modulate the acidity (pKa) of nearby functional groups and alter the molecule's lipophilicity.[1][2]

The interplay of these groups, particularly their capacity for hydrogen bonding and ionization, will govern the molecule's interaction with various solvents.

Caption: Molecular structure of 3-Fluoro-6-hydroxypicolinic acid.

Predictive Solubility Profile: An Analysis by Analogy

To construct a reliable predictive model, we will examine the known solubility of the parent scaffold, picolinic acid, and its hydroxylated derivatives.

The Parent Scaffold: Picolinic Acid

Picolinic acid is reported to be highly soluble in water, with a solubility of approximately 862.5 g/kg at 293 K.[3][4] Its solubility decreases significantly in less polar solvents like ethanol (57.1 g/kg) and acetonitrile (17.0 g/kg).[3][4] This profile establishes a baseline, indicating that the pyridine-2-carboxylic acid structure is inherently hydrophilic.

The Influence of Functional Groups

-

Hydroxyl Group (-OH): The introduction of a hydroxyl group, as seen in 3-hydroxypicolinic acid and 6-hydroxypicolinic acid, adds another site for hydrogen bonding, which is expected to maintain or enhance aqueous solubility.[5] However, the positioning is critical. An ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylic acid, potentially shielding these polar groups from solvent interaction and slightly decreasing solubility compared to a meta or para isomer.[6] Furthermore, 6-hydroxypicolinic acid can exist in a pyridone tautomeric form, which alters its hydrogen bonding and crystal packing properties.[5]

-

Fluorine Atom (-F): The effect of fluorine is multifaceted.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine will lower the pKa of both the carboxylic acid and the phenolic hydroxyl group, making them more acidic.[2][7] This means the molecule will be fully ionized at a lower pH, which can be leveraged to enhance solubility in buffered aqueous solutions.

-

Lipophilicity: A single fluorine substitution typically results in a slight increase in lipophilicity (LogP).[7][8] This increased nonpolar character could lead to a modest decrease in aqueous solubility but may improve permeability across biological membranes.[9]

-

Synthesized Prediction

Based on the analysis of its constituent parts, the following solubility profile for 3-Fluoro-6-hydroxypicolinic acid is predicted:

| Solvent System | Predicted Solubility | Rationale |

| Water (neutral pH) | Moderately to Highly Soluble | The presence of multiple hydrogen bonding groups (-COOH, -OH, pyridine N) will drive aqueous solubility. The fluorine atom's lipophilic contribution may reduce solubility compared to the parent picolinic acid. |

| Aqueous Buffers (pH > 7) | Very Highly Soluble | The carboxylic acid (and potentially the hydroxyl group) will be deprotonated to form a highly polar salt, leading to a significant increase in solubility. |

| Aqueous Buffers (pH < 2) | Low to Moderate Solubility | The molecule will be in its fully protonated, neutral form, reducing its interaction with water. |

| Polar Protic Solvents (e.g., Ethanol) | Moderately Soluble | The molecule can engage in hydrogen bonding with the solvent, but the overall polarity is lower than water. |

| Polar Aprotic Solvents (e.g., DMSO) | Highly Soluble | DMSO is a strong solvent for many organic molecules, capable of disrupting intermolecular forces in the solid state. |

| Nonpolar Solvents (e.g., Hexane) | Sparingly Soluble / Insoluble | The high polarity of the molecule makes it incompatible with nonpolar solvents, following the "like dissolves like" principle. |

Key Factors Influencing Solubility: A Deeper Dive

The solubility of 3-Fluoro-6-hydroxypicolinic acid is not a single value but a function of its environment.

-

pH-Dependent Ionization: The molecule possesses at least two ionizable centers: the carboxylic acid and the hydroxyl group. The solubility will therefore be lowest at a pH between its pKa values (the isoelectric point) and will increase dramatically as the pH moves away from this point, where the ionized species dominate.

Caption: pH-dependent ionization and its effect on solubility.

-

Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature. This relationship should be characterized as it has significant implications for formulation and manufacturing processes.

-

Solid State Properties: The crystal lattice energy of the solid form must be overcome for dissolution to occur. The existence of different polymorphs or solvates can lead to vastly different measured solubilities. It is crucial that the solid form being tested is well-characterized.

Experimental Determination of Thermodynamic Solubility

The following protocols provide a robust framework for the empirical measurement of solubility. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Shake-Flask Protocol

Objective: To determine the equilibrium solubility of 3-Fluoro-6-hydroxypicolinic acid in a specified solvent at a controlled temperature.

Materials:

-

3-Fluoro-6-hydroxypicolinic acid (solid, characterized)

-

Solvent of interest (e.g., deionized water, pH 7.4 phosphate buffer, ethanol)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid 3-Fluoro-6-hydroxypicolinic acid to a series of glass vials (in triplicate). "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment is recommended to confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter. Self-Validation Step: Discard the first portion of the filtrate to account for any potential adsorption to the filter membrane.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analysis: Analyze the diluted samples using a validated HPLC-UV method.

-

Quantification: Determine the concentration of the diluted sample by comparing its response to a standard calibration curve prepared with known concentrations of 3-Fluoro-6-hydroxypicolinic acid.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: